2-Naphthylzinc bromide 2-Naphthylzinc bromide
Brand Name: Vulcanchem
CAS No.: 1246026-65-2
VCID: VC11662612
InChI: InChI=1S/C10H7.BrH.Zn/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-3,5-8H;1H;/q-1;;+2/p-1
SMILES: C1=CC=C2C=[C-]C=CC2=C1.[Zn+]Br
Molecular Formula: C10H7BrZn
Molecular Weight: 272.4 g/mol

2-Naphthylzinc bromide

CAS No.: 1246026-65-2

Cat. No.: VC11662612

Molecular Formula: C10H7BrZn

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthylzinc bromide - 1246026-65-2

Specification

CAS No. 1246026-65-2
Molecular Formula C10H7BrZn
Molecular Weight 272.4 g/mol
IUPAC Name bromozinc(1+);2H-naphthalen-2-ide
Standard InChI InChI=1S/C10H7.BrH.Zn/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-3,5-8H;1H;/q-1;;+2/p-1
Standard InChI Key OAXMJNOKNROZBO-UHFFFAOYSA-M
SMILES C1=CC=C2C=[C-]C=CC2=C1.[Zn+]Br
Canonical SMILES C1=CC=C2C=[C-]C=CC2=C1.[Zn+]Br

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Structural Features

2-Naphthylzinc bromide belongs to the class of organozinc halides, with the molecular formula C₁₀H₇ZnBr. The structure consists of a zinc center coordinated to a 2-naphthyl group (a bicyclic aromatic system) and a bromide ion. The naphthyl moiety contributes to the compound’s stability and influences its reactivity in substitution and coupling reactions.

Key Structural Attributes:

  • Coordination Geometry: Tetrahedral around the zinc atom, with the naphthyl group, bromide, and two solvent molecules (e.g., THF) in solution.

  • Bond Lengths: Zn–C bond lengths typically range between 1.93–2.02 Å, while Zn–Br bonds measure approximately 2.35 Å .

Synthetic Methodologies

Direct Synthesis via Zinc Insertion

The most common route involves the reaction of 2-bromonaphthalene with activated zinc metal. This method, adapted from classical organozinc preparation techniques, proceeds under inert atmospheres to prevent oxidation:

2-Bromonaphthalene+ZnTHF, Δ2-Naphthylzinc Bromide\text{2-Bromonaphthalene} + \text{Zn} \xrightarrow{\text{THF, Δ}} \text{2-Naphthylzinc Bromide}

Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Temperature: Reflux (66–70°C for THF).

  • Activation: Zinc dust is often pre-treated with 1,2-dibromoethane or iodine to remove surface oxides .

Yield: 70–85%, depending on zinc activity and solvent purity.

Transmetallation from Grignard Reagents

An alternative approach involves transmetallation of 2-naphthylmagnesium bromide with zinc bromide:

2-NaphthylMgBr+ZnBr₂2-Naphthylzinc Bromide+MgBr₂\text{2-NaphthylMgBr} + \text{ZnBr₂} \rightarrow \text{2-Naphthylzinc Bromide} + \text{MgBr₂}

Advantages: Higher selectivity and reduced byproducts compared to direct zinc insertion.
Limitations: Requires strict moisture-free conditions to avoid protonation of the Grignard reagent.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (THF, DMF) and moderately soluble in ethers. Insoluble in hydrocarbons (hexane, toluene).

  • Stability: Sensitive to oxygen and moisture, necessitating storage under argon or nitrogen. Decomposes above 120°C, releasing zinc oxides and naphthalene derivatives.

Thermal and Spectroscopic Data

PropertyValue/DescriptionMethod/Instrument
Melting PointDecomposes without meltingDifferential Scanning Calorimetry
1H NMR^1\text{H NMR} (THF)δ 7.2–8.1 (m, 7H, naphthyl protons)400 MHz NMR Spectrometer
13C NMR^{13}\text{C NMR}δ 125–140 (aromatic carbons), δ 30 (Zn–C)100 MHz NMR Spectrometer
IR (KBr)450 cm⁻¹ (Zn–Br stretch)FT-IR Spectrometer

Reactivity and Applications in Organic Synthesis

Negishi Cross-Coupling Reactions

2-Naphthylzinc bromide is a pivotal reagent in Negishi couplings, enabling the formation of biaryl structures when paired with palladium catalysts:

2-Naphthylzinc Bromide+Ar–XPd(PPh₃)₄2-Naphthyl–Ar+ZnXBr\text{2-Naphthylzinc Bromide} + \text{Ar–X} \xrightarrow{\text{Pd(PPh₃)₄}} \text{2-Naphthyl–Ar} + \text{ZnXBr}

Applications:

  • Synthesis of antiviral agents (e.g., rilpivirine derivatives) .

  • Construction of organic light-emitting diodes (OLEDs) via aryl-aryl bond formation.

Nucleophilic Additions

The compound participates in conjugate additions to α,β-unsaturated carbonyls, yielding naphthyl-substituted ketones and esters:

2-Naphthylzinc Bromide+CH₂=CHCOOR2-Naphthyl–CH₂CH₂COOR\text{2-Naphthylzinc Bromide} + \text{CH₂=CHCOOR} \rightarrow \text{2-Naphthyl–CH₂CH₂COOR}

Key Advantage: Superior regioselectivity compared to Grignard reagents.

Recent Advancements and Future Directions

Catalytic Asymmetric Reactions

Recent studies explore chiral ligands (e.g., BINAP) to enable enantioselective couplings of 2-naphthylzinc bromide, expanding its utility in pharmaceutical synthesis .

Green Chemistry Initiatives

Efforts to replace THF with biodegradable solvents (e.g., 2-methyltetrahydrofuran) aim to reduce environmental impact without compromising yield.

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